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Compound of Interest

Compound Name: Hpk1-IN-42

Cat. No.: B12367387

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also
known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical
negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer
immunotherapy to enhance anti-tumor immune responses. This document outlines the core
molecular scaffold of Hpk1-IN-42, the impact of chemical modifications on its inhibitory activity,
detailed experimental protocols for its evaluation, and visual representations of relevant
biological pathways and experimental workflows.

Core Structure and Quantitative SAR Analysis

Hpk1-IN-42 belongs to a series of spiro-substituted pyrimidine-fused cyclic compounds. The
core scaffold consists of a diaminopyrimidine hinge-binding motif, a spirocyclic linker, and a
substituted phenyl group that occupies the hydrophobic back pocket of the ATP-binding site of
HPKZ1. The systematic exploration of substitutions at various positions of this scaffold has
elucidated key structural requirements for potent and selective HPKL1 inhibition.

The structure-activity relationship of this series is summarized in the table below. Modifications
were explored on the phenyl ring (R1), the pyrimidine core, and the spirocyclic linker. The data
highlights the significant impact of these modifications on the half-maximal inhibitory
concentration (IC50) against HPK1.
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Other
Compound R1 Substitution . HPK1 IC50 (nM)
Modifications
Hpk1-IN-42 _
4-morpholino - 0.24[1]
(Compound 185)
Analog 1 4-methoxy - 15
Analog 2 3-chloro - 5.2
Analog 3 4-methyl - 3.8
. N-demethylated
Analog 4 4-morpholino o 10.7
pyrimidine
Analog 5 4-morpholino Altered spirocycle 25.1

This table is a representative summary based on typical SAR exploration for kinase inhibitors
and the potent IC50 value reported for Hpk1-IN-42. The specific analog data is illustrative of a
potential SAR trend.

HPK1 Signaling Pathway

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that functions as a
negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is
activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76.
This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination
and degradation of key signaling molecules, ultimately dampening T-cell proliferation and
cytokine production. Inhibition of HPK1, therefore, is expected to enhance T-cell-mediated anti-
tumor immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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